Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of [1-(4-nitrophenyl)-3-butenyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The butenyl chain and phenylmethyl ester group can interact with cellular membranes and proteins, affecting their function and stability. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Comparison with Similar Compounds
Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but lacks the nitrophenyl group, resulting in different chemical and biological properties.
Carbamic acid, N-(2-chloro-4-fluoro-5-methylphenyl)-, phenylmethyl ester: Contains a chloro-fluoro-methylphenyl group instead of the nitrophenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
187974-75-0 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
benzyl N-[1-(4-nitrophenyl)but-3-enyl]carbamate |
InChI |
InChI=1S/C18H18N2O4/c1-2-6-17(15-9-11-16(12-10-15)20(22)23)19-18(21)24-13-14-7-4-3-5-8-14/h2-5,7-12,17H,1,6,13H2,(H,19,21) |
InChI Key |
IUYCTIOXUWXGQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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